molecular formula C18H27N3O5 B4900879 N,N-diethyl-1-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperidine-3-carboxamide

N,N-diethyl-1-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperidine-3-carboxamide

Cat. No.: B4900879
M. Wt: 365.4 g/mol
InChI Key: LFDLSZPMOOMRAR-UHFFFAOYSA-N
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Description

N,N-diethyl-1-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a nitrophenyl group, and various functional groups such as hydroxyl, methoxy, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-1-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the nitrophenyl group. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Nitrophenyl Group: This step often involves nitration reactions using reagents such as nitric acid and sulfuric acid.

    Functional Group Modifications: Hydroxyl, methoxy, and carboxamide groups are introduced through various substitution and addition reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperidine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: Various substitution reactions can occur at the aromatic ring or the piperidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitro group may yield amines.

Scientific Research Applications

N,N-diethyl-1-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-1-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-4-hydroxy-3-methoxybenzamide: Shares similar functional groups but lacks the piperidine ring.

    N,N-Diethylvanillamide: Similar structure with variations in the aromatic ring and functional groups.

Uniqueness

N,N-diethyl-1-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperidine-3-carboxamide is unique due to its combination of functional groups and the presence of the piperidine ring, which may confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N,N-diethyl-1-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5/c1-4-20(5-2)18(23)14-7-6-8-19(12-14)11-13-9-15(21(24)25)17(22)16(10-13)26-3/h9-10,14,22H,4-8,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDLSZPMOOMRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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